N-(2-Nitroethenyl)aniline
Description
N-(2-Nitroethenyl)aniline is a nitro-substituted aniline derivative characterized by a nitroethenyl (–CH₂–CH₂–NO₂) group attached to the aniline nitrogen. These compounds are synthesized via diverse pathways, including microbial isolation (e.g., from Arctic bacteria) and organic reactions involving nitroethenylation or sulfonation .
Properties
CAS No. |
29281-69-4 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-(2-nitroethenyl)aniline |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-6-9-8-4-2-1-3-5-8/h1-7,9H |
InChI Key |
LAOKZKVLHVGPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Nitroethenyl)aniline can be synthesized through the reaction of nitroethylene with aniline. This reaction typically occurs at room temperature using benzene as a solvent, yielding the desired product with high efficiency . The reaction conditions are relatively mild, making it a convenient method for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the nitration of aniline derivatives followed by subsequent reactions to introduce the ethenyl linkage. Industrial processes may employ catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Nitroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to N-(2-aminoethenyl)aniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(2-Nitroethenyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Nitroethenyl)aniline involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of N-(2-Nitroethenyl)aniline Analogs
Key Observations :
- Nitroethenyl derivatives (e.g., 2-Nitro-4-(2-nitroethenyl)-phenol) exhibit lower molecular weights compared to sulfonated analogs (e.g., C₁₅H₁₄N₂O₄S), which have enhanced steric bulk due to the benzenesulfonyl group .
- Cyanoethyl-substituted anilines (e.g., N-(2-Cyanoethyl)-N-ethylaniline) show lower boiling points than hydroxyethyl analogs, likely due to reduced hydrogen bonding capacity .
Key Observations :
Key Observations :
- Nitroethenyl derivatives exhibit niche bioactivities but lack industrial scalability compared to cyanoethyl-based dyes, which dominate textile and plastic coloration .
- Disperse dyes derived from cyanoethyl-aniline hybrids are favored for their thermal stability and solubility in hydrophobic matrices .
Comparative Reactivity and Stability
- Nitroethenyl groups are electron-withdrawing, enhancing electrophilic reactivity but reducing thermal stability compared to cyanoethyl substituents .
- Hydroxyethyl groups improve water solubility, whereas cyanoethyl groups increase resistance to hydrolysis, making the latter preferable for high-temperature dyeing processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
